2,3,5,6-Tetrafluoropiridina

Descripción general

Descripción

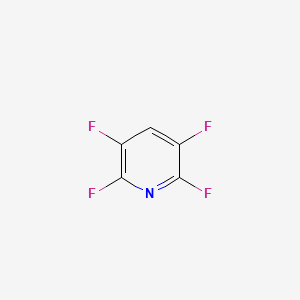

2,3,5,6-Tetrafluoropyridine (TFP) is an organic compound belonging to the family of pyridine derivatives. It is a colorless liquid with a boiling point of 77°C and a density of 1.44 g/mL. The compound is highly volatile and has a characteristic pungent odor due to its high reactivity. TFP is widely used in the synthesis of organic compounds, pharmaceuticals, and other industrial applications.

Aplicaciones Científicas De Investigación

Síntesis Farmacéutica

2,3,5,6-Tetrafluoropiridina: se utiliza en la investigación farmacéutica para la síntesis de sistemas farmacológicos. Su alta reactividad hacia las adiciones nucleofílicas, debido a la presencia de átomos de flúor electronegativos, lo convierte en un intermedio valioso en la creación de compuestos con mayor lipofilicidad y actividad biológica .

Reacciones de Sustitución Nucleofílica

Este compuesto sirve como reactivo clave en las reacciones de sustitución nucleofílica. El orden de activación hacia el ataque nucleofílico está bien documentado, siendo la posición para-flúor la más reactiva. Esta propiedad se explota para introducir selectivamente varios nucleófilos en la posición para, lo que lleva a una gama de derivados de tetrafluoropiridina 4-sustituidos .

Ciencia de Materiales

En la ciencia de los materiales, se sintetizan derivados de This compound por sus propiedades únicas. Estos derivados se pueden utilizar para modificar las características de la superficie, como la hidrofobicidad, o para crear materiales con propiedades electrónicas o fotónicas específicas .

Estudios Termodinámicos y Vibracionales

Las propiedades termodinámicas y los estudios espectroscópicos vibracionales de This compound son de gran interés. Los investigadores se centran en estos aspectos para comprender la estabilidad y reactividad del compuesto en diversas condiciones .

Investigación Agroquímica

En la investigación agroquímica, This compound se utiliza para desarrollar pesticidas. Sus derivados pueden actuar como intermediarios en la síntesis de compuestos que se dirigen a plagas específicas o mejoran la eficacia de las formulaciones de pesticidas existentes .

Educación en Química Orgánica

Debido a su interesante perfil de reactividad, This compound también se utiliza como herramienta de enseñanza en los cursos de química orgánica. Ayuda a los estudiantes a aprender sobre los principios de la sustitución nucleofílica y los efectos de los grupos atractores de electrones sobre la reactividad .

Química Analítica

This compound: se utiliza en química analítica para el desarrollo de nuevos métodos analíticos. Sus propiedades espectrales únicas permiten la creación de sistemas de detección sensibles y selectivos para varios analitos .

Herramienta de Investigación Química

Por último, sirve como una herramienta química versátil en los laboratorios de investigación. Su reactividad permite la exploración de nuevas reacciones químicas y la síntesis de nuevos compuestos que podrían tener aplicaciones potenciales en múltiples disciplinas científicas .

Mecanismo De Acción

Target of Action

2,3,5,6-Tetrafluoropyridine is a perfluorinated heteroaromatic compound . It primarily targets C, S, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine . These nucleophiles play a crucial role in the synthesis of various drug-like systems .

Mode of Action

The compound interacts with its targets through a nucleophilic substitution reaction . This reaction occurs in a two-step addition–elimination mechanism . Initially, the nucleophile is added, and finally, the fluorine atom is eliminated from the pyridine ring . The site reactivity order of pentafluoropyridine is well known, with the order of activation toward nucleophilic attack following the sequence Para-fluorine > Ortho-fluorine > Meta-fluorine .

Biochemical Pathways

The biochemical pathways affected by 2,3,5,6-Tetrafluoropyridine involve the synthesis of various drug-like systems . The compound is highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the nitrogen heteroatom . This leads to the formation of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives .

Result of Action

The result of the action of 2,3,5,6-Tetrafluoropyridine is the formation of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives . These derivatives are formed when pentafluoropyridine reacts with a wide range of nucleophiles .

Action Environment

The action of 2,3,5,6-Tetrafluoropyridine is influenced by environmental factors such as temperature and pH. For instance, the reaction of pentafluoropyridine with malononitrile under basic conditions in DMF at reflux leads to the formation of a 4-(malononitrile)-2,3,5,6-tetrafluoropyridine . .

Safety and Hazards

2,3,5,6-Tetrafluoropyridine is flammable and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . It is also advised to use personal protective equipment and to store it in a well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3,5,6-tetrafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPMBCMGVXOKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182930 | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2875-18-5 | |

| Record name | 2,3,5,6-Tetrafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2875-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)